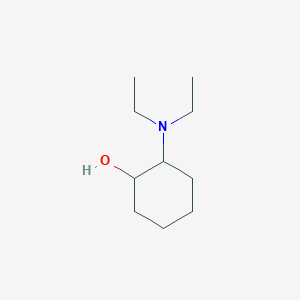

2-(Diethylamino)cyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Derivative Chemistry

Cyclohexanol and its derivatives are a broad and important class of organic compounds characterized by a six-carbon ring bearing a hydroxyl group. ontosight.aiwikipedia.org They are not merely simple alcohols; they serve as fundamental building blocks in the chemical industry. ontosight.ai Millions of tons of the parent compound, cyclohexanol, are produced annually as a precursor to nylons. wikipedia.org

The versatility of the cyclohexanol scaffold allows for the introduction of various functional groups at different positions on the ring, leading to a vast library of derivatives with diverse physical and chemical properties. ontosight.ai These derivatives are pivotal intermediates in the synthesis of numerous products, including:

Pharmaceuticals: Many complex drug molecules incorporate a cyclohexanol ring system. ontosight.ai

Plasticizers: Ester derivatives of cyclohexanol are used to increase the flexibility of plastics. wikipedia.org

Agrochemicals: Certain derivatives exhibit biological activity that is harnessed in agricultural applications. cymitquimica.com

Solvents and Specialty Chemicals: The unique properties of these derivatives make them suitable for use as solvents or as starting materials for other high-value chemicals. ontosight.aiwikipedia.org

The specific nature and position of the substituents dramatically influence the compound's reactivity, stereochemistry, and potential applications. ontosight.ai 2-(Diethylamino)cyclohexanol is a prime example of how functionalization—in this case, with a diethylamino group—creates a bifunctional molecule with distinct properties compared to the parent cyclohexanol.

Structural Characteristics and Stereoisomerism

The molecular structure of this compound consists of a cyclohexane (B81311) ring, which is a non-planar, six-membered ring of carbon atoms. A hydroxyl group is attached to one carbon atom (C1), and a diethylamino group is attached to an adjacent carbon atom (C2). This 1,2-substitution pattern is crucial as it creates two stereogenic centers, leading to a variety of stereoisomers.

| Property | Data |

| Molecular Formula | C₁₀H₂₁NO |

| Functional Groups | Hydroxyl (-OH), Tertiary Amine (-N(C₂H₅)₂) |

| Core Structure | Cyclohexane Ring |

The presence of two chiral centers at the C1 and C2 positions means that this compound can exist in different stereoisomeric forms. These isomers can be categorized into diastereomers and enantiomers.

Diastereomers (cis and trans): The relative orientation of the hydroxyl and diethylamino groups gives rise to two diastereomers.

In the cis isomer, both groups are on the same face of the cyclohexane ring.

In the trans isomer, the groups are on opposite faces of the ring. ontosight.aibldpharm.com

Enantiomers: Each diastereomer is chiral and exists as a pair of non-superimposable mirror images called enantiomers. This results in a total of four possible stereoisomers. The specific configuration at each chiral center is designated using the (R/S) nomenclature.

The table below outlines the possible stereoisomers of this compound.

| Diastereomer | Stereoisomer Configuration | Relationship |

| trans | (1R, 2R)-2-(Diethylamino)cyclohexanol | Enantiomer of (1S, 2S) |

| trans | (1S, 2S)-2-(Diethylamino)cyclohexanol | Enantiomer of (1R, 2R) |

| cis | (1R, 2S)-2-(Diethylamino)cyclohexanol | Enantiomer of (1S, 2R) |

| cis | (1S, 2R)-2-(Diethylamino)cyclohexanol | Enantiomer of (1R, 2S) |

To minimize angular and torsional strain, the cyclohexane ring adopts a puckered, three-dimensional structure, most commonly the "chair" conformation. smolecule.com In this conformation, the hydrogen atoms and any substituents attached to the ring carbons occupy one of two types of positions:

Axial (ax): Bonds are parallel to the principal axis of the ring, pointing up or down.

Equatorial (eq): Bonds point out from the "equator" of the ring.

Substituents in the axial position experience greater steric hindrance from other axial groups (known as 1,3-diaxial interactions) than those in the more spacious equatorial position. Consequently, chair conformations that place bulky substituents in the equatorial position are generally more stable. smolecule.com

For this compound, the conformational equilibrium depends on the isomer:

Trans Isomer: The trans isomer can exist in two primary chair conformations: diequatorial (eq, eq) and diaxial (ax, ax). The diethylamino group is significantly bulkier than the hydroxyl group. To achieve maximum stability, both bulky groups will preferentially occupy equatorial positions. Therefore, the diequatorial conformation is overwhelmingly the most stable and predominant form. smolecule.com

Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial (ax, eq or eq, ax). The conformation that places the larger diethylamino group in the equatorial position and the smaller hydroxyl group in the axial position will be the more stable of the two possible chair conformations.

The relative stabilities are summarized in the following table.

| Isomer | Substituent Positions | Relative Stability | Reason |

| trans | (eq, eq) | Most Stable | Minimizes steric strain by placing both bulky groups in equatorial positions. smolecule.com |

| trans | (ax, ax) | Least Stable | High steric strain from 1,3-diaxial interactions. |

| cis | (eq-NEt₂, ax-OH) | More Stable (for cis) | The larger diethylamino group occupies the more favorable equatorial position. |

| cis | (ax-NEt₂, eq-OH) | Less Stable (for cis) | The larger group is in the sterically hindered axial position. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30727-30-1 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(diethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

DAWVZTZTFCFKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diethylamino Cyclohexanol and Its Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(diethylamino)cyclohexanol and its analogues primarily involve the formation of the core cyclohexanol (B46403) structure with the simultaneous or subsequent introduction of the diethylamino group.

Reductive Amination Strategies

Reductive amination is a widely used method for synthesizing amines, which converts a carbonyl group into an amine through an intermediate imine. wikipedia.org This process can be applied to the synthesis of this compound by reacting cyclohexanone (B45756) with diethylamine (B46881) in the presence of a reducing agent. The reaction proceeds in two main steps: the nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then loses water to form an imine intermediate. wikipedia.org This imine is then reduced in situ to the final amine product. wikipedia.orgmasterorganicchemistry.com

This method is valued in green chemistry as it can often be performed as a one-pot reaction under mild conditions. wikipedia.org A variety of reducing agents can be employed for this transformation, each with specific advantages.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Notes | Source |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent. | masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes or ketones. | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective agent, often used when acid-sensitive functional groups are present. | masterorganicchemistry.com |

The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine and minimize byproducts. organic-chemistry.org

Grignard Reaction-Based Syntheses

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and are instrumental in the synthesis of specific substituted cyclohexanol derivatives. blogspot.com For analogues like 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, a precursor in the synthesis of Tramadol (B15222), the process involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent prepared from 3-bromoanisole. google.com This reaction typically produces a mixture of cis and trans diastereomers. google.com

The general applicability of this method involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone, in this case, a 2-(diethylamino)cyclohexanone derivative. youtube.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. libretexts.orgwikipedia.org

A significant challenge in Grignard-based syntheses of substituted cyclohexanols is controlling the diastereoselectivity to favor a specific isomer. The ratio of cis to trans products can be heavily influenced by the reaction conditions. It is known that the choice of solvents and the presence of certain additives can influence the diastereoselectivity of the Grignard reaction. google.comrogue-scholar.org For the synthesis of the tramadol precursor, the goal is to maximize the yield of the trans isomer. google.com Factors such as reaction temperature and the specific Grignard reagent used (e.g., alkylmagnesium iodide vs. chloride or bromide) can also exhibit a marked effect on the diastereomeric outcome. rogue-scholar.org

To enhance stereocontrol, particularly in industrial applications, specific additives are employed. The use of an inorganic lithium salt in conjunction with an α,ω-dialkoxyalkane co-solvent has been shown to significantly improve the yield and stereoselectivity of the Grignard reaction for preparing 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. google.com

The lithium salt, often LiCl, interacts with the Grignard species in solution. This interaction can shift the Schlenk equilibrium and lead to the formation of smaller, more soluble, and potentially more reactive mixed Li:Mg:Cl clusters. nih.gov This modification of the active Grignard species alters the transition state of the addition reaction, thereby enhancing stereoselectivity. nih.gov The co-solvent, such as 1,2-dimethoxyethane, further aids in solvating the metal centers and organizing the reactive complex to favor the desired stereochemical pathway. google.com

Table 2: Effect of Additives on Grignard Reaction Diastereoselectivity

| Additive System | Solvent | Temperature (°C) | Diastereomer Ratio (trans:cis) | Source |

|---|---|---|---|---|

| None | Tetrahydrofuran (THF) | 25 | Not specified, but trans is desired | google.com |

This approach demonstrates a sophisticated method for controlling the stereochemical outcome of a classical organic reaction through the precise manipulation of the reaction environment.

Reaction of Cyclohexene (B86901) Oxide with Amines

Another direct route to 2-aminocyclohexanol (B3021766) derivatives is through the ring-opening of an epoxide. Specifically, this compound can be synthesized by the reaction of cyclohexene oxide with diethylamine. researchgate.net This reaction involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. researchgate.net

The reaction is often slow and may require activation to proceed efficiently. nih.gov Lewis acids are commonly used as catalysts to accelerate the reaction by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. nih.gov This method is highly effective for producing a range of β-amino alcohols under relatively mild, solvent-free conditions. researchgate.net The regioselectivity of the ring-opening generally follows the Fürst-Plattner rule, which predicts that the nucleophile will attack in a way that leads to a chair-like transition state. nih.gov

Enantioselective and Diastereoselective Synthesis

Achieving high levels of stereochemical control is a central goal in modern organic synthesis, particularly for producing specific isomers of bioactive molecules. beilstein-journals.org Enantioselective and diastereoselective syntheses of this compound and its analogues aim to produce a single desired stereoisomer from the multiple possibilities.

Direct catalytic enantioselective methods, such as asymmetric cycloadditions or reactions employing chiral catalysts, provide a powerful strategy for constructing molecules with specific stereochemistry. nih.gov For cyclohexanol derivatives, this could involve an enantioselective reduction of a precursor ketone or a diastereoselective reaction controlled by a chiral auxiliary. rsc.org

For instance, a potential enantioselective route could involve the use of organocatalysis in a cascade reaction that builds the substituted cyclohexane (B81311) ring. researchgate.net Such strategies can afford products with high diastereoselectivity and enantiomeric excess under mild conditions. researchgate.net While specific examples for this compound are not detailed in the provided context, the principles of asymmetric synthesis are broadly applicable and represent the forefront of synthetic methodology for creating stereochemically pure compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| 2-[(Dimethylamino)methyl]cyclohexanone |

| 3-Bromoanisole |

| Cyclohexanone |

| Cyclohexene oxide |

| Diethylamine |

| Tetrahydrofuran (THF) |

| 1,2-Dimethoxyethane |

Utilization of Chiral Catalysts in Asymmetric Transformations

Chiral catalysts offer an elegant and atom-economical approach to asymmetric synthesis by creating a chiral environment that biases the formation of one stereoisomer over another. Transition-metal catalysts and organocatalysts have been effectively employed in reactions that form the core structure of substituted cyclohexanolamines.

One notable strategy involves the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. Cationic rhodium(I) complexes paired with axially chiral biaryl bis(phosphine) ligands can catalyze the reaction between 1,6-enynes and electron-rich alkenes like enamides. nih.gov This process constructs the substituted cyclohexene ring, a direct precursor to the saturated 2-aminocyclohexanol system, with excellent enantioselectivities. thieme-connect.com The regioselectivity of the cycloaddition can be dependent on the specific structure of the substrates, allowing for controlled synthesis of different isomers. nih.gov

In addition to metal catalysts, organocatalysis has emerged as a powerful tool. Chiral primary amines, often derived from cinchona alkaloids, can be used to achieve highly enantioselective transformations. rsc.orgnih.gov For instance, a novel class of cinchona alkaloid-derived catalysts bearing an aniline (B41778) moiety has been designed for the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts. nih.gov This method provides access to optically active chiral cyclohexenones, which are versatile synthons for producing 2-aminocyclohexanol derivatives through subsequent reduction and amination steps. nih.gov Furthermore, photoredox catalysis in combination with chiral phosphoric acids has been explored for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones, yielding highly functionalized cyclohexylamine (B46788) derivatives with good to excellent diastereoselectivity and moderate enantioselectivity. nih.govnih.gov

| Catalytic System | Reaction Type | Substrates | Product Type | Selectivity |

| Cationic Rh(I) / Chiral Bis(phosphine) | [2+2+2] Cycloaddition | 1,6-enynes, Enamides | Protected Cyclohexenylamines | Excellent enantioselectivities nih.govthieme-connect.com |

| Chiral Primary-Tertiary Diamine | Isomerization | β,γ-Unsaturated Cyclohexenones | Chiral α,β-Unsaturated Cyclohexenones | High enantioselectivity nih.gov |

| Photoredox / Chiral Phosphoric Acid | [4+2] Cycloaddition | Benzocyclobutylamines, Vinylketones | Functionalized Cyclohexylamines | Excellent diastereoselectivity, moderate enantioselectivity nih.govnih.gov |

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is widely used and highly reliable for establishing specific stereocenters.

Evans' oxazolidinone auxiliaries are among the most powerful and widely used tools in asymmetric synthesis. santiago-lab.com Derived from readily available amino acids, these auxiliaries are attached to a carboxylic acid moiety to form a chiral N-acyl oxazolidinone. santiago-lab.com The bulky substituent on the oxazolidinone ring effectively shields one face of the corresponding enolate, directing electrophiles to the opposite face with high diastereoselectivity. santiago-lab.com

This methodology is particularly relevant for the synthesis of 1,2-amino alcohols. For example, an asymmetric aldol (B89426) reaction between a chiral N-acyl oxazolidinone and an appropriate aldehyde can establish the syn- or anti-relationship between a newly formed hydroxyl group and an adjacent carbon. researchgate.net Subsequent manipulation of the carbonyl group and removal of the auxiliary can yield the desired amino alcohol structure. Similarly, stereoselective α-alkylation of the chiral imide can be used to set a key stereocenter. santiago-lab.com The auxiliary is typically removed under mild conditions, such as reduction with lithium borohydride, to reveal the primary alcohol without compromising the newly established stereocenters. santiago-lab.com

A copper-catalyzed reductive coupling method has been developed for the aminoallylation of ketones using a chiral allenamide derived from an Evans' auxiliary, affording protected 1,2-amino alcohols with high diastereoselectivity. nih.gov

Besides oxazolidinones, other alcohol-based auxiliaries have proven effective, particularly those based on a cyclohexanol scaffold. These auxiliaries leverage their rigid ring structure and steric bulk to impart facial selectivity in a variety of reactions. sigmaaldrich.com

Notable examples include derivatives of menthol, such as (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol. wikipedia.orgsigmaaldrich.com These auxiliaries have been successfully applied in diastereoselective carbon-carbon bond-forming reactions, including Grignard additions to chiral N-acyl pyridinium (B92312) salts and asymmetric aldol additions. sigmaaldrich.com For instance, (R)-pulegone, a derivative of menthol, has been used as the chiral source to prepare a series of epimeric 8-aryl menthyl auxiliaries for asymmetric radical cyclization reactions, achieving excellent diastereoselectivity (dr > 99:1 in some cases). nih.gov The choice of auxiliary and reaction conditions can be tuned to achieve the desired stereochemical outcome. sigmaaldrich.com

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans' Oxazolidinones | Aldol additions, Alkylations | Steric shielding of one enolate face by the auxiliary's substituent. santiago-lab.com |

| (-)-8-Phenylmenthol | Grignard additions, Diels-Alder reactions | Steric hindrance directing the approach of the reagent. sigmaaldrich.com |

| trans-2-Phenyl-1-cyclohexanol | Aldol additions, Alkylations | Rigid conformation provides effective facial discrimination. wikipedia.orgsigmaaldrich.com |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular diversity efficiently. beilstein-journals.org They are characterized by high atom economy, step economy, and the ability to rapidly construct complex molecular scaffolds. scispace.com

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that are highly versatile for creating libraries of compounds, including those with amino acid and amino alcohol substructures. beilstein-journals.org The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By strategically choosing the starting components, such as a cyclic ketone and diethylamine, it is possible to generate precursors to this compound analogues. The adducts from these reactions are often highly functionalized and can undergo subsequent cyclization or modification steps to yield diverse heterocyclic structures. beilstein-journals.orgscispace.com

More recently, novel MCRs have been developed that are directly applicable to the synthesis of cyclohexylamine derivatives. A visible-light-enabled photocatalyzed [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones provides access to densely functionalized cyclohexylamines with excellent diastereoselectivity. nih.gov This redox-neutral process demonstrates good functional group compatibility under mild conditions, making it a valuable method for structural diversification. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2 Diethylamino Cyclohexanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of 2-(Diethylamino)cyclohexanol is a primary site for chemical modification, enabling a variety of transformations that are fundamental in organic synthesis. These reactions include acylation, oxidation, substitution, and dehydration, each providing pathways to new functional derivatives. The presence of the adjacent diethylamino group often influences the reactivity and stereochemistry of these transformations through steric and electronic effects, as well as potential intramolecular interactions.

Acylation Reactions

Acylation is a key reaction for the hydroxyl group, often employed to install a protective group or to introduce an ester functionality. The reaction typically involves treating the alcohol with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, frequently in the presence of a catalyst.

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols that are otherwise unreactive under milder conditions. utrgv.eduuni-muenchen.de The accepted mechanism for DMAP-catalyzed acylation involves a multi-step process, which is significantly faster than the uncatalyzed reaction. nih.govsci-hub.st

The catalytic cycle begins with the nucleophilic attack of DMAP on the acylating agent, typically an anhydride like acetic anhydride. This initial step is rapid and results in the formation of a highly reactive N-acylpyridinium ion pair. utrgv.edunih.govthieme-connect.de This intermediate is significantly more electrophilic than the parent anhydride.

The alcohol, in this case, this compound, then acts as a nucleophile, attacking the carbonyl carbon of the N-acylpyridinium ion. nih.govthieme-connect.de This step is generally the rate-determining step of the reaction. sci-hub.st The attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the final ester product and the protonated DMAP catalyst. An auxiliary base, such as triethylamine, is commonly added to the reaction mixture to neutralize the acid byproduct and regenerate the DMAP catalyst, allowing the catalytic cycle to continue. utrgv.eduthieme-connect.de

General DMAP-Catalyzed Acylation Mechanism

| Step | Description | Reactants | Intermediates | Products |

|---|---|---|---|---|

| 1 | Catalyst Activation | DMAP, Acetic Anhydride | N-acylpyridinium ion pair | - |

| 2 | Nucleophilic Attack | This compound, N-acylpyridinium ion | Tetrahedral Intermediate | - |

| 3 | Product Formation | Tetrahedral Intermediate | - | 2-(Diethylamino)cyclohexyl acetate (B1210297), Protonated DMAP |

| 4 | Catalyst Regeneration | Protonated DMAP, Triethylamine | - | DMAP, Triethylammonium salt |

Theoretical and experimental studies on the acylation of cyclohexanol (B46403) strongly support this nucleophilic catalysis pathway over a competing base-catalyzed mechanism. nih.govsci-hub.st Kinetic analyses show the reaction is typically first-order with respect to the alcohol, the anhydride, and DMAP, but zero-order with respect to the auxiliary base, confirming the auxiliary base's role is primarily to regenerate the catalyst. nih.gov

The stereochemistry of this compound, which can exist as cis and trans diastereomers, plays a crucial role in the outcome of acylation reactions. The relative orientation of the hydroxyl and diethylamino groups can influence the rate and diastereoselectivity of the reaction.

In the case of trans-2-substituted cyclohexanols, the substituent can exert significant control over which diastereomeric product is formed. Research on related systems has shown that the presence of a neighboring nucleophilic group can lead to an intramolecular "bait-and-hook" mechanism. pacific.edu For trans-2-(Diethylamino)cyclohexanol, the nitrogen atom of the amino group could potentially interact with the acylating agent, delivering it to the nearby hydroxyl group. This intramolecular assistance can lead to a preference for one diastereomeric product.

Conversely, the addition of an external base like pyridine (B92270) can sometimes invert the diastereoselectivity. pacific.edu The external base may compete with the intramolecular amino group in the catalytic process, leading to a different transition state and favoring the formation of the other diastereomer. The steric bulk of the diethylamino group also plays a role, potentially hindering the approach of the acylating agent and influencing the product distribution.

Oxidation Reactions to Cyclohexanone (B45756) Derivatives

The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone, 2-(diethylamino)cyclohexanone. This transformation is a fundamental process in organic synthesis. scribd.com Various oxidizing agents can be employed, with common laboratory-scale methods utilizing chromium-based reagents or hypochlorite (B82951) solutions. gravitywaves.comlibretexts.org

A typical procedure involves the use of sodium dichromate in the presence of sulfuric acid. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate from the alcohol and chromic acid. This intermediate then undergoes an E2-type elimination, where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone, with chromium being reduced in the process.

Alternatively, a greener and commercially important method uses sodium hypochlorite (bleach) in the presence of acetic acid. scribd.com The active oxidizing species is hypochlorous acid, formed in situ. The mechanism is believed to involve the transfer of a chlorine atom with a +1 oxidation state to the alcohol, which is subsequently oxidized to the ketone as the chlorine is reduced to chloride (Cl⁻). scribd.com

Common Oxidizing Agents for Cyclohexanol Derivatives

| Oxidizing Agent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O | 2-(Diethylamino)cyclohexanone | High efficiency, but generates toxic chromium waste. libretexts.org |

| Sodium Hypochlorite (NaOCl) | CH₃COOH | 2-(Diethylamino)cyclohexanone | Inexpensive, readily available, and environmentally friendlier. scribd.comgravitywaves.com |

Care must be taken during the oxidation of this compound, as the amino group is also susceptible to oxidation under harsh conditions. Controlling the reaction temperature and the rate of addition of the oxidizing agent is crucial to prevent side reactions and ensure a high yield of the desired cyclohexanone derivative. gravitywaves.com

Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.orgntu.ac.uk Therefore, substitution reactions at this position on this compound require the conversion of the hydroxyl group into a better leaving group. libretexts.orgyoutube.com Common strategies involve protonation under strongly acidic conditions or conversion to a sulfonate ester or an alkyl halide. youtube.comlibretexts.org

One method is to react the alcohol with a strong hydrohalic acid like HBr or HCl. youtube.com The reaction proceeds via protonation of the hydroxyl group to form an oxonium ion, creating a good leaving group (water). For a secondary alcohol like this compound, the subsequent departure of water can lead to a secondary carbocation, which is then attacked by the halide ion. This Sₙ1-type mechanism can be complicated by potential rearrangements, although the ring structure limits these possibilities.

A milder and more controlled approach involves the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. youtube.com These reagents convert the alcohol into an intermediate that has a much better leaving group. The reaction with SOCl₂ or PBr₃ typically proceeds with inversion of configuration via an Sₙ2 mechanism, which is important for controlling the stereochemical outcome. youtube.com

Another widely used method is the conversion of the alcohol to a tosylate or mesylate ester. libretexts.org Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group, comparable to a halide. The resulting tosylate can then be readily displaced by a wide range of nucleophiles in a standard Sₙ2 reaction, proceeding with inversion of configuration.

Dehydration Reactions and Alkene Formation

The elimination of water from an alcohol, known as a dehydration reaction, is a common method for synthesizing alkenes. pitt.edu For this compound, this reaction would lead to the formation of cyclohexene (B86901) derivatives. The reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and requires heating. study.comchemguide.co.uk

The mechanism for acid-catalyzed dehydration generally proceeds via an E1 pathway for secondary alcohols. pitt.edu The process involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). study.com

Formation of a carbocation: The water molecule departs, leaving behind a secondary carbocation on the cyclohexane (B81311) ring. study.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. study.com

Due to the structure of this compound, the removal of a proton in the final step can occur from two different adjacent carbons, potentially leading to a mixture of regioisomeric alkenes, as predicted by Zaitsev's rule. The major product is typically the more substituted (and therefore more stable) alkene.

Potential Alkene Products from Dehydration

| Starting Material | Potential Products | Predicted Major Product | Catalyst |

|---|

Greener alternatives to strong mineral acids include the use of solid acid catalysts like Montmorillonite clay, which can promote clean elimination and are reusable. lakeland.edubeyondbenign.org

Reactions Involving the Diethylamino Group

The chemical behavior of this compound is significantly influenced by the presence of the tertiary diethylamino group. This functional group, containing a nitrogen atom with a lone pair of electrons, serves as a primary center for nucleophilic reactions and as a coordination site for metal ions.

The nitrogen atom in the diethylamino group of this compound possesses a lone pair of electrons, rendering it a nucleophilic center. As a tertiary amine, its nucleophilicity is influenced by both electronic and steric factors. The two ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity compared to secondary or primary amines. However, the bulky nature of the ethyl groups, combined with the cyclohexyl ring, can introduce steric hindrance that may impede its ability to attack sterically congested electrophilic centers.

While specific kinetic studies on the nucleophilic reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of analogous tertiary amines. Tertiary amines are known to participate in a variety of nucleophilic substitution and addition reactions. For instance, they can react with alkyl halides to form quaternary ammonium (B1175870) salts. The reactivity of the diethylamino group is expected to be similar to that of other tertiary alkylamines which have been shown to act as nucleophiles in substitution reactions at heteroaromatic halides.

The nucleophilicity of the nitrogen atom can be modulated by intramolecular interactions within the molecule itself, particularly through hydrogen bonding with the adjacent hydroxyl group, which is discussed in section 3.3.

Amino alcohols like this compound are effective ligands in coordination chemistry due to the presence of two potential donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. These groups can coordinate to a single metal center to form a stable five-membered chelate ring. This bidentate N,O-coordination is a common binding mode for 1,2-amino alcohols.

The formation of coordination compounds with various transition metals is anticipated. The stability of the resulting metal complexes is enhanced by the chelate effect, which is the increased stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. Optically active aminocyclohexanol derivatives have been successfully used as ligands in asymmetric catalysis, highlighting their ability to create a well-defined and chiral coordination environment around a metal center nih.gov.

The coordination of this compound to a metal ion (M) can be represented as follows:

Figure 1: Proposed bidentate coordination of this compound to a metal center (M), forming a stable five-membered chelate ring.

The specific geometry and stability of the metal complexes would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. The steric bulk of the diethylamino and cyclohexyl groups would also play a role in the coordination geometry and the accessibility of the metal center for further reactions.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is not solely determined by its constituent functional groups but is also profoundly influenced by non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular).

The most significant of these is the intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the diethylamino group (O-H···N). This interaction is common in 1,2-amino alcohols and leads to the formation of a pseudo-five-membered ring structure. This hydrogen bond plays a crucial role in dictating the conformational preference of the molecule. In the chair conformation of the cyclohexane ring, this interaction can lock the orientation of the two substituents.

The presence of this intramolecular hydrogen bond has several important consequences for reactivity:

Reduced Nucleophilicity: By engaging the nitrogen's lone pair, the hydrogen bond decreases its availability for donation to external electrophiles or metal ions. Consequently, the activation energy required for the diethylamino group to act as a nucleophile or a ligand is increased, as the hydrogen bond must first be broken.

Modified Acidity/Basicity: The hydrogen bond can alter the pKa values of both the hydroxyl and amino groups. The interaction can increase the acidity of the hydroxyl proton while decreasing the basicity of the amino nitrogen.

Conformational Rigidity: The hydrogen bond restricts the conformational freedom of the molecule, which can be advantageous in applications like asymmetric catalysis where a well-defined ligand structure is essential for achieving high stereoselectivity nih.gov. The activation of molecules through such intramolecular hydrogen-bond formation is a recognized strategy in organic synthesis to enhance reactivity and control stereochemistry nih.gov.

In addition to intramolecular forces, intermolecular hydrogen bonds can also form, particularly in the condensed phase. The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule (O-H···N or O-H···O). These interactions can lead to the formation of dimers or larger aggregates in solution or in the solid state, which can influence the molecule's physical properties and its reactivity in concentrated solutions.

The interplay of these interactions is summarized in the table below.

| Interaction Type | Groups Involved | Effect on Reactivity |

| Intramolecular Hydrogen Bond | Hydroxyl (-OH) and Diethylamino (-NEt₂) | Decreases nucleophilicity of the nitrogen atom; reduces basicity of the amine; increases conformational rigidity. |

| Intermolecular Hydrogen Bond | Hydroxyl (-OH) of one molecule and N or O of another | Can lead to molecular aggregation; may influence bulk properties and reaction kinetics in solution. |

| Steric Hindrance | Diethylamino group and Cyclohexyl ring | Can sterically shield the nitrogen's lone pair and the hydroxyl group, hindering reactions with bulky reagents. |

Theoretical and Computational Studies of 2 Diethylamino Cyclohexanol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

A computational study of 2-(Diethylamino)cyclohexanol would likely begin with geometry optimization using Density Functional Theory (DFT). This method would be employed to locate the lowest energy conformations of the molecule. Given the presence of the flexible cyclohexane (B81311) ring and the rotatable diethylamino and hydroxyl groups, multiple stable conformers are expected. The relative energies of these conformers would be calculated to identify the most stable structures. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for each conformer would be determined.

Basis Set Selection and Computational Levels

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A typical study might employ a Pople-style basis set, such as 6-311++G(d,p), in conjunction with a functional like B3LYP. The choice of basis set would be crucial for accurately describing the electronic structure of the molecule, including the lone pairs on the nitrogen and oxygen atoms.

Analysis of Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis would be a valuable tool for understanding the electronic delocalization and hyperconjugative interactions within this compound. This analysis would quantify the stabilization energies associated with electron delocalization from donor orbitals (e.g., lone pairs on nitrogen and oxygen, C-H and C-C bonds) to acceptor orbitals (e.g., antibonding orbitals). These interactions play a significant role in determining the molecule's stability and reactivity.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map would visually represent the charge distribution of this compound. The surface would be color-coded to indicate regions of negative potential (electron-rich areas, likely around the oxygen and nitrogen atoms) and positive potential (electron-poor areas, likely around the hydroxyl hydrogen and hydrogens on the carbon backbone). This map would provide insights into the molecule's intermolecular interactions and reactive sites.

Frontier Molecular Orbital (FMO) Theory

The application of Frontier Molecular Orbital (FMO) theory would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and the visualization of their spatial distributions. The HOMO would likely be localized on the electron-rich nitrogen and/or oxygen atoms, indicating the sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a measure of the molecule's chemical reactivity and kinetic stability.

Solvation Effects and Reaction Pathway Modeling

Computational chemistry provides powerful tools to understand how a solvent influences the behavior of a molecule and to model potential chemical reaction pathways.

Solvation Effects: The interaction between a solute, such as this compound, and a solvent can significantly impact its conformational stability, reactivity, and spectroscopic properties. Theoretical models can simulate these effects. For instance, the polarity of a solvent can lead to different product distributions in a reaction by forming intermolecular forces like hydrogen bonds, which can alter the energy of the reactant's chemical bonds. Computational approaches, such as those based on the Flory-Huggins theory, can be used to model the thermodynamic properties of monomer/polymer solutions, where migration is driven by a gradient in chemical potential rather than just concentration. However, specific studies detailing the solvation models for this compound, including how different solvents affect its structure and energy, are not available in the provided search results.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their identification and structural elucidation. Density Functional Theory (DFT) is a particularly common method due to its accuracy in reproducing experimental values for molecular geometry and vibrational frequencies.

NMR Spectra: Predicting Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. Machine learning and AI are increasingly used to infer spectral properties from molecular datasets, allowing for rapid prediction. Techniques like DFT can predict chemical shifts with reasonable accuracy. For example, ¹H chemical shifts can be predicted with errors (Mean Absolute Error) of 0.2–0.3 ppm using certain methods. More advanced deep learning algorithms, trained on large, high-quality datasets, can achieve even higher accuracy, with mean absolute errors below 0.10 ppm for ¹H chemical shifts in various solvents. While these predictive tools exist, no specific computational studies predicting the ¹H or ¹³C NMR spectra for this compound were identified.

IR Spectra: Theoretical calculations are also employed to simulate Infrared (IR) spectra. Methods like DFT, using functionals such as B3LYP, can calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental FT-IR spectra to assign vibrational modes correctly. For complex molecules, computational models help interpret dense spectra with overlapping bands. While studies have been performed on similar molecules like cyclohexanol (B46403) to model its conformers and interpret its IR spectra, no such specific computational analysis for this compound is available in the search results.

Advanced Applications in Organic Synthesis and Catalysis

2-(Diethylamino)cyclohexanol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereocenter. sigmaaldrich.com The use of such building blocks is a fundamental strategy in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a precise three-dimensional arrangement of atoms. wikipedia.orgresearchgate.net

Amino alcohols, like this compound, are a particularly important class of chiral building blocks. The presence of both a nitrogen and an oxygen atom provides two points of functionality for further chemical modification. The defined stereochemistry of the cyclohexanol (B46403) ring allows it to serve as a chiral scaffold, directing the stereochemical outcome of subsequent reactions. This control is crucial for building complex molecules with multiple stereocenters, ensuring that the desired diastereomer is formed selectively. researchgate.net

Role in the Synthesis of Complex Organic Molecules

The structural motif of an amino alcohol on a cyclohexane (B81311) ring is a core component of several complex and medicinally important molecules. While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the high value of structurally similar compounds underscores its potential. For instance, the active pharmaceutical ingredient (API) Venlafaxine, an antidepressant, features a 2-(dimethylamino)-1-phenylethyl]cyclohexanol core. wikipedia.org The synthesis of such compounds often involves building the aminocyclohexanol ring system as a key step, highlighting the importance of this scaffold in medicinal chemistry. google.com The principles used to synthesize these complex APIs often rely on the strategic use of chiral aminocyclohexanol precursors to establish the required stereochemistry for therapeutic efficacy.

Catalytic Applications

The dual functionality of this compound, possessing both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group, makes it a suitable candidate for various catalytic applications. It can be employed in both metal-free organocatalysis and as a ligand in transition metal-catalyzed reactions.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amines are among the most powerful classes of organocatalysts. The tertiary amine moiety in this compound can engage in several catalytic cycles. For example, in reactions with carbonyl compounds like ketones or aldehydes, it can form nucleophilic enamine intermediates or electrophilic iminium ions. mdpi.com

While research specifically detailing this compound is limited, extensive studies on structurally analogous aminocyclohexanol derivatives demonstrate their effectiveness. For instance, catalysts derived from (1R,2R)-2-(dimethylamino)cyclohexylamine have been synthesized and successfully applied in asymmetric synthesis. uni-koeln.de In these systems, the catalyst's amino group activates the substrate, while other functionalities, such as a urea (B33335) or thiourea (B124793) group added to the molecule, can activate the reaction partner through hydrogen bonding. uni-koeln.de The hydroxyl group on the this compound backbone can play a similar role, acting as a hydrogen-bond donor to activate an electrophile, creating a bifunctional catalyst that controls the stereochemical outcome of the reaction. researchgate.net This cooperative action within a single molecule is a hallmark of efficient organocatalysis.

Below is a table showing the performance of a bifunctional urea-based organocatalyst derived from a closely related 2-(dimethylamino)cyclohexyl scaffold in an asymmetric Michael addition reaction, illustrating the potential of this molecular framework.

| Entry | Electrophile (Michael Acceptor) | Nucleophile (Michael Donor) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Nitrostyrene | Acetylacetone | 94 | 90 |

| 2 | (E)-Methyl 2-oxo-4-phenylbut-3-enoate | Acetylacetone | 90 | 85 |

| 3 | N-Benzylmaleimide | Acetylacetone | 96 | 88 |

Data adapted from studies on a catalyst featuring a 1-{(1R,2R)-2-(dimethylamino)cyclohexyl}urea backbone, demonstrating the catalytic potential of the aminocyclohexanol scaffold. uni-koeln.de

The development of new catalytic systems often relies on the design of effective ligands that coordinate to a transition metal center. acs.org These ligands are crucial for modulating the metal's reactivity, stability, and selectivity. Amino alcohols are excellent candidates for ligands because they can act as bidentate chelators, binding to the metal through both the nitrogen and oxygen atoms. mdpi.com This chelation effect often leads to more stable and well-defined catalytic species, which can enhance stereocontrol in asymmetric reactions. mdpi.com

This compound possesses the necessary N,O-donor atoms to form a stable five-membered chelate ring with a metal center. By coordinating to metals like palladium, rhodium, copper, or zinc, it could be used to create chiral environments for a wide range of transformations, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions. mdpi.commdpi.com The rigid cyclohexyl backbone and the defined stereochemistry of the amino and hydroxyl groups would effectively transfer chiral information from the ligand to the product of the catalytic reaction.

Intermediate in the Preparation of Key Precursors

The aminocyclohexanol framework is a valuable intermediate in the multistep synthesis of various high-value chemical compounds, particularly active pharmaceutical ingredients (APIs). The synthesis of tramadol (B15222) and venlafaxine, for example, relies on a key intermediate, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, which shares the core structure of the target compound. google.com

The preparation of these crucial precursors often involves a Grignard reaction between a substituted cyclohexanone (B45756) derivative and an appropriate arylmagnesium bromide. google.com For example, reacting 2-(diethylamino)cyclohexanone with a specific Grignard reagent would yield a 1-aryl-2-(diethylamino)cyclohexanol derivative. This product then serves as a direct precursor that can be carried forward through several steps to yield the final complex API. The strategic importance of the aminocyclohexanol unit lies in its role as the foundational scaffold upon which the rest of the target molecule's complexity is built. google.comnih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of 2-(Diethylamino)cyclohexanol and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be employed to determine its chemical purity and to separate its diastereomers (cis and trans isomers). The separation of enantiomers would require a chiral stationary phase.

Purity Determination: A reversed-phase HPLC method, likely using a C18 column, would be suitable for assessing the purity of a sample of this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. Detection could be achieved using a UV detector at a low wavelength (e.g., ~200-210 nm) due to the lack of a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Isomer Ratio Determination: this compound can exist as cis and trans diastereomers, each of which is a pair of enantiomers. The separation of the cis and trans diastereomers can typically be achieved on a standard achiral HPLC column (such as C18 or a normal-phase silica (B1680970) column) due to their different physical properties, which lead to different interactions with the stationary phase. The relative peak areas in the chromatogram would correspond to the ratio of the two diastereomers in the sample. For the separation of the enantiomers, a chiral stationary phase (CSP) would be necessary. Polysaccharide-based CSPs are often effective for the resolution of amino alcohols. yakhak.org Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column is also a common strategy for determining enantiomeric excess. akjournals.com

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis of this compound and quantifying its presence in reaction mixtures or final products. The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase.

In the context of this compound synthesis, such as the reduction of 2-(diethylamino)cyclohexanone, GC can be used to track the disappearance of the starting material and the appearance of the product in real-time. Small aliquots of the reaction mixture can be withdrawn at intervals, prepared, and injected into the GC system. This allows for the optimization of reaction conditions like temperature, pressure, and catalyst loading by observing their effect on reaction rate and yield.

Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. An internal standard, a compound with similar chemical properties but a distinct retention time, is often added to both calibration standards and unknown samples to ensure high precision and accuracy.

However, the analysis of amino alcohols like this compound by GC can present challenges. The presence of both a polar hydroxyl group and a basic amino group can lead to peak tailing due to strong interactions with the stationary phase or active sites within the GC system. nih.gov This can be mitigated by using specialized base-deactivated capillary columns or by chemical derivatization of the analyte to form less polar, more volatile derivatives, such as through silylation of the hydroxyl group. researchgate.net A study on the analysis of other volatile amines and amino alcohols, such as diethylaminoethanol, highlights the importance of column selection and inlet optimization for achieving sharp, symmetrical peaks necessary for reliable quantification. researchgate.net

Table 1: Illustrative GC-FID Parameters for Amino Alcohol Analysis This table provides typical starting parameters for developing a GC method for a compound like this compound, based on methods for similar analytes.

| Parameter | Condition |

|---|---|

| Column | Base-deactivated, mid-polarity column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Injection Mode | Split/Splitless (Splitless for trace analysis) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Headspace Gas Chromatography Techniques

Headspace Gas Chromatography (HS-GC) is a powerful variation of GC used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. Instead of directly injecting a liquid sample, HS-GC involves placing the sample in a sealed vial, heating it to a specific temperature to allow volatile analytes to partition into the gas phase (the "headspace") above the sample, and then injecting a portion of this gas into the GC column. chromatographyonline.com

This technique is particularly advantageous for analyzing samples in complex matrices, as it prevents non-volatile components (e.g., salts, polymers, catalysts) from contaminating the GC inlet and column. For this compound, HS-GC could be employed to determine its presence as a residual solvent or volatile impurity in pharmaceutical formulations or other materials. The analysis of blood alcohol content is a classic example of HS-GC, demonstrating its high degree of automation and reproducibility for quantifying volatile alcohols in complex biological fluids. chromatographyonline.comshimadzu.com

The efficiency of the headspace extraction depends on the analyte's volatility, its concentration in the sample, the sample matrix, and the equilibration temperature and time. Due to its boiling point and vapor pressure, this compound possesses sufficient volatility to be analyzed by this method, especially for trace-level detection where direct injection might not be sensitive enough or could be compromised by matrix effects.

Table 2: Key Parameters in Headspace GC Analysis

| Parameter | Description | Typical Value |

|---|---|---|

| Vial Equilibration Temperature | The temperature at which the sample vial is heated to promote volatilization. | 80 - 120 °C |

| Vial Equilibration Time | The time allowed for the sample to reach thermal equilibrium. | 15 - 30 min |

| Loop Temperature | Temperature of the sampling loop to prevent condensation. | ~10 °C above oven temp. |

| Transfer Line Temperature | Temperature of the line connecting the headspace unit to the GC. | ~20 °C above oven temp. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound that can exist as multiple stereoisomers (specifically, four possible isomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)).

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. nih.gov This diffraction data is then used to calculate an electron density map, from which the positions of the individual atoms in the molecule can be determined.

For this compound, X-ray crystallography would unambiguously establish:

Relative Stereochemistry : It would confirm whether the diethylamino group and the hydroxyl group are on the same side (cis) or opposite sides (trans) of the cyclohexyl ring.

Absolute Stereochemistry : For an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the two chiral centers (C1 and C2). nih.gov

Conformation : It reveals the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the substituents (axial vs. equatorial). Studies on similar bicyclic systems have used this technique to confirm twin-chair conformations and the equatorial positions of substituents. rsc.org

While no publicly available crystal structure exists specifically for this compound, the methodology remains the gold standard for such structural elucidations in chemical research.

Table 3: Information Obtained from X-ray Crystallography

| Structural Information | Significance for this compound |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry of the crystal packing. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms connectivity and reveals any structural strain. |

| Absolute Configuration | Unambiguously determines the R/S configuration at C1 and C2. |

Elemental Analysis for Compositional Verification

Elemental Analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The results are used to verify the empirical formula of a newly synthesized substance, providing a critical check of its purity and identity.

The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the this compound sample is combusted at high temperatures in a stream of oxygen. This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by detectors.

For this compound, with the molecular formula C₁₀H₂₁NO, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12.011 * 10 / 171.29) * 100% = 70.10%

Hydrogen (H): (1.008 * 21 / 171.29) * 100% = 12.36%

Nitrogen (N): (14.007 * 1 / 171.29) * 100% = 8.18%

Oxygen (O): (15.999 * 1 / 171.29) * 100% = 9.34% (often determined by difference)

The experimentally determined percentages must agree with these theoretical values, typically within a narrow margin (e.g., ±0.4%), to confirm that the compound has the correct elemental composition and is free from significant impurities.

Table 4: Theoretical vs. Experimental Elemental Analysis Data This table illustrates how experimental data is compared against theoretical values for compositional verification.

| Element | Theoretical % for C₁₀H₂₁NO | Experimental % (Example) | Difference |

|---|---|---|---|

| Carbon (C) | 70.10% | 70.02% | -0.08% |

| Hydrogen (H) | 12.36% | 12.41% | +0.05% |

| Nitrogen (N) | 8.18% | 8.15% | -0.03% |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiopure vicinal amino alcohols is a primary focus in organic chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. rsc.org While classical methods exist, emerging research trends are aimed at developing more atom-economical, efficient, and stereoselective strategies. For 2-(Diethylamino)cyclohexanol and related structures, future synthetic development is likely to concentrate on several cutting-edge areas.

One promising avenue is the advancement of catalytic asymmetric reactions that construct the amino alcohol backbone in a single step from simple precursors. westlake.edu.cn Strategies such as the asymmetric hydrogenation of α-amino ketones, the ring-opening of epoxides and aziridines with amine nucleophiles, and asymmetric aminohydroxylation are continually being refined. rsc.orgrsc.org Recent innovations include electrocatalytic and photocatalytic methods, which leverage radical intermediates to form key carbon-carbon or carbon-nitrogen bonds under mild conditions. researchgate.netchemrxiv.org For instance, an electrocatalytic approach using a serine-derived chiral carboxylic acid has been shown to enable the modular and stereoselective synthesis of diverse amino alcohols. researchgate.net

Another key trend is the development of stereodivergent synthesis. nih.gov This allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from the same set of starting materials, simply by changing the catalyst or reaction conditions. A copper-hydride catalyzed system, for example, has been used for the stereodivergent construction of amino alcohols from enals and enones. nih.gov Applying such strategies to the synthesis of this compound could provide access to all four of its potential stereoisomers with high purity.

| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Potential Stereoselectivity |

| Asymmetric Hydrogenation | Transition Metals (Rh, Ru, Ir) with Chiral Ligands | Atom-economical, high efficiency for α-amino ketones. | High to excellent enantioselectivity. |

| Asymmetric Ring-Opening | Chiral Lewis Acids or Brønsted Acids | Utilizes readily available epoxides or aziridines. | Regio- and enantioselective control. |

| Electrocatalytic Coupling | Serine-derived Chiral Acids | Modular, chemoselective, uses radical intermediates. | High enantioselectivity. researchgate.net |

| Stereodivergent Hydroamination | Copper Hydride with Chiral Ligands | Access to all possible stereoisomers from common precursors. | Excellent diastereo- and enantioselectivity. nih.gov |

Exploration of New Catalytic Applications

The structural motif of this compound, featuring a secondary alcohol and a tertiary amine on a cyclohexane (B81311) scaffold, makes it an excellent candidate as an ancillary ligand in asymmetric catalysis. d-nb.info The two functional groups can act as a bidentate chelate, coordinating to a metal center and creating a well-defined chiral environment to influence the stereochemical outcome of a reaction.

Future research will likely explore the application of this compound and its derivatives as ligands in a wider range of metal-catalyzed transformations. While amino alcohols are known to be effective in reactions like reductions, alkylations, and additions, their potential in emerging catalytic fields is still being uncovered. This includes areas such as:

C-H Activation: Designing ligands that can facilitate site-selective functionalization of otherwise inert C-H bonds is a major goal in modern synthesis. nih.gov The steric and electronic properties of this compound could be tuned to control the regioselectivity of such reactions.

Polymerization: Chiral ligands are used to control the stereochemistry of polymers, which in turn dictates their material properties. d-nb.info this compound could serve as a ligand in metal complexes for the ring-opening polymerization of lactides to produce biodegradable polyesters with specific tacticities. d-nb.info

Oxidation Reactions: The development of efficient and selective oxidation catalysts is crucial for industrial processes. mdpi.comresearchgate.net Iron complexes with amino-pyrazinecarboxylate ligands have shown promise in the catalytic oxidation of cyclohexanol (B46403) to cyclohexanone (B45756), highlighting the potential for related amino alcohol ligands in this area. mdpi.com Gold-based catalysts have also been studied for amino alcohol oxidation, revealing that the amino group has a significant effect on catalytic performance. mdpi.comresearchgate.net

| Potential Catalytic Application | Metal Center | Role of this compound Ligand | Desired Outcome |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Creates a chiral environment around the metal. | Enantioselective reduction of ketones/imines. |

| Meta C-H Arylation | Palladium | Works with a transient mediator to direct functionalization. nih.gov | Site-selective C-C bond formation. |

| Ring-Opening Polymerization | Zinc, Aluminum, Tin | Controls the stereochemistry of monomer addition. | Synthesis of stereoregular polylactic acid (PLA). d-nb.info |

| Aerobic Oxidation | Palladium, Copper | Stabilizes the active catalytic species. | Selective oxidation of alcohols to ketones. |

Advanced Computational Modeling for Mechanism Elucidation

To accelerate the development of new catalysts and reactions, a deep understanding of the underlying reaction mechanisms is essential. Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex pathways of catalytic cycles. rsc.orguni-muenchen.de This approach allows researchers to visualize transition states, calculate activation energies, and understand the non-covalent interactions that often govern stereoselectivity. rsc.org

For catalytic systems involving this compound, computational studies can provide critical insights that are difficult to obtain through experimentation alone. Future research in this area will likely focus on:

Modeling Transition States: Identifying the exact geometry of the transition state in the stereodetermining step of a reaction to understand how the chiral ligand transfers its stereochemical information to the substrate.

Analyzing Ligand-Substrate Interactions: Quantifying the role of hydrogen bonding, steric repulsion, and other non-covalent interactions between the catalyst and the substrate.

Predicting Catalyst Performance: Using computational screening to predict the effectiveness of various derivatives of this compound as ligands, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

Investigating Reaction Dynamics: Moving beyond static models to simulate the dynamic behavior of the catalytic system, providing a more realistic picture of the reaction pathway. rsc.org

These computational discoveries can help explain experimental observations, predict the outcomes of new reactions, and rationally design more efficient and selective catalysts based on the this compound scaffold. rsc.org

Synthesis of Novel Derivatives with Tailored Reactivity

The catalytic activity and selectivity of a ligand are highly dependent on its steric and electronic properties. A key future direction is the synthesis of novel derivatives of this compound to fine-tune these properties for specific applications. By systematically modifying the core structure, libraries of ligands can be created with tailored reactivity.

Potential modifications to the this compound scaffold include:

Variation of the N-Alkyl Groups: Replacing the ethyl groups with bulkier (e.g., isopropyl, tert-butyl) or more electron-withdrawing groups could significantly alter the steric environment around a coordinated metal center and its electronic properties.

Substitution on the Cyclohexane Ring: Introducing substituents onto the cyclohexane ring can enforce specific conformations of the ligand-metal complex, potentially leading to enhanced stereocontrol.

Derivatization of the Hydroxyl Group: The alcohol can be converted into an ether or ester, or replaced with other coordinating groups, to change the ligand's denticity and binding mode. For example, O-alkylation with groups containing additional donor atoms could create tridentate ligands. researchgate.net

Attachment to a Solid Support: Immobilizing the ligand on a polymer or silica (B1680970) support can facilitate catalyst recovery and recycling, a key consideration for sustainable industrial processes.

The synthesis of such derivatives will enable a systematic investigation of structure-activity relationships, leading to the development of highly optimized catalysts for targeted chemical transformations. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(Diethylamino)cyclohexanol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of cyclohexanol derivatives. For example:

- Alkylation : Reacting cyclohexanol with diethylamine under catalytic conditions (e.g., using palladium or nickel catalysts) .

- Reductive Amination : Introducing a ketone intermediate (e.g., 2-oxocyclohexanol) followed by reaction with diethylamine and a reducing agent like sodium cyanoborohydride .

Optimization strategies: - Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for improved yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the cyclohexanol backbone and diethylamino substitution pattern (e.g., δ 1.0–1.2 ppm for CH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 185.2) .

- IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200 cm) and amine (N–H bend ~1600 cm) functional groups .

Purity assessment via HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to mitigate inhalation risks (amine vapors may irritate mucous membranes).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Conduct a Chemical Safety Assessment (CSA) prior to large-scale use, focusing on amine reactivity and flammability .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Methodological Answer : The compound’s chirality arises from the cyclohexanol ring. Resolution methods include:

- Chiral HPLC : Use columns with β-cyclodextrin or cellulose tris(3,5-dimethylphenylcarbamate) phases. Optimize mobile phases (e.g., hexane:isopropanol 90:10 with 0.1% TFA) for baseline separation .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .

Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in H NMR .

Q. What computational methods are suitable for predicting the biological activity or conformational stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ground-state geometries (B3LYP/6-31G** level) to assess chair vs. boat conformations of the cyclohexanol ring .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., membrane receptors) using AMBER or CHARMM force fields .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 2–12. The amine group protonates below pH 4, increasing solubility but risking hydrolysis. Neutral pH (6–8) maximizes stability .

- Solvent Effects : In polar solvents (e.g., water, ethanol), the compound exhibits higher solubility but may oxidize. Add antioxidants (e.g., BHT) or store under nitrogen in non-polar solvents (e.g., hexane) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values in enzyme inhibition studies) and adjust for batch-to-batch purity variations .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing diethyl with dimethylamino groups) to isolate contributing factors .

- Reproducibility Checks : Validate key findings in independent labs with blinded sample analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.